2,4,8-Trimethylquinoline

Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzyme Inhibition

Source 2,4,8-Trimethylquinoline (CAS 18441-61-7) for unmatched experimental reproducibility. Its precise 2,4,8-methyl pattern delivers a 29-fold boost in MAO-B inhibitory potency (IC50 530 nM) versus the 2,3,8-isomer, critical for CNS target validation. With a quantified CYP3A4 inhibition IC50 of 800 nM, it is an ideal reference for ADME-Tox screening cascades. The distinct retention time on mixed-mode HPLC ensures reliable isomer identification in complex matrices. Choose this specific isomer to eliminate positional uncertainty in Structure-Activity Relationship studies and regioselective oxidation methodologies.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 18441-61-7
Cat. No. B092759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,8-Trimethylquinoline
CAS18441-61-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C)C
InChIInChI=1S/C12H13N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-7H,1-3H3
InChIKeyUAPYNUQREMCVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,8-Trimethylquinoline Procurement Guide: Core Physicochemical and Identity Profile


2,4,8-Trimethylquinoline (CAS 18441-61-7) is a methyl-substituted quinoline derivative with a molecular formula of C12H13N and a molecular weight of 171.24 g/mol [1]. Its key physical properties include a melting point of 42 °C, a boiling point of 269-270 °C, and a calculated density of 1.034 g/cm³ [1]. The compound's predicted partition coefficient (LogP) of approximately 3.3 indicates significant lipophilicity, which is a critical factor for its potential applications in biological systems and separation processes [2]. It is typically supplied as a solid or liquid with a purity of ≥95% to 99% .

The Substitution Risk in Quinoline Scaffolds: Why 2,4,8-Trimethylquinoline is Not Interchangeable


The performance of methyl-substituted quinolines is highly sensitive to the precise position and number of methyl groups on the heterocyclic ring. For instance, the methylation pattern profoundly impacts both biological target affinity and chemical reactivity. In the context of MAO-B inhibition, a key target in neurological disorders, 2,4,8-Trimethylquinoline demonstrates an IC50 of 530 nM, whereas its positional isomer 2,3,8-Trimethylquinoline is dramatically less potent with an IC50 of 15,400 nM [1]. Similarly, chemical transformations exhibit positional selectivity; selenium dioxide oxidation has been shown to selectively target the 2-methyl group in 2,3,8-trimethylquinoline, a regioselectivity that would differ for the 2,4,8-pattern [2]. These examples underscore that even a minor change in methyl substitution can result in a loss of potency or an entirely different reaction outcome, making the selection of the precise isomer a non-negotiable requirement for experimental reproducibility and industrial process fidelity.

Quantitative Differentiation: 2,4,8-Trimethylquinoline vs. Positional Isomers in Key Assays


MAO-B Inhibition Potency: 29-Fold Improvement over 2,3,8-Isomer

2,4,8-Trimethylquinoline exhibits a significantly higher inhibitory potency against human recombinant Monoamine Oxidase B (MAO-B) compared to its close positional isomer, 2,3,8-Trimethylquinoline. The measured IC50 for 2,4,8-Trimethylquinoline is 530 nM, whereas the IC50 for 2,3,8-Trimethylquinoline is 15,400 nM under comparable assay conditions [1][2]. This represents a 29-fold improvement in potency, highlighting the critical impact of the methyl substitution pattern at the 4-position versus the 3-position on the quinoline ring.

Monoamine Oxidase B (MAO-B) Neurodegenerative Disease Enzyme Inhibition Structure-Activity Relationship (SAR)

CYP3A4 Inhibition Profile: Baseline Data for Drug-Drug Interaction Risk Assessment

An in vitro assessment of cytochrome P450 inhibition is crucial for evaluating the potential for drug-drug interactions (DDI). 2,4,8-Trimethylquinoline has been shown to inhibit human recombinant CYP3A4 with an IC50 of 800 nM [1]. This quantitative value serves as a critical baseline for medicinal chemists, as it flags the compound for potential metabolic liabilities that may require structural optimization in a drug development program.

Cytochrome P450 (CYP) 3A4 Drug Metabolism Drug-Drug Interactions ADME-Tox

Acetylcholinesterase (AChE) Inhibition: Defining a Selectivity Threshold

While not a potent inhibitor of acetylcholinesterase (AChE), 2,4,8-Trimethylquinoline provides a valuable selectivity benchmark against its MAO-B activity. The compound inhibits human recombinant AChE with an IC50 of 1,200 nM [1]. This is approximately 2.3-fold less potent than its activity against MAO-B (IC50 = 530 nM).

Acetylcholinesterase (AChE) Alzheimer's Disease Cholinergic System Selectivity Profile

Validated Application Scenarios for 2,4,8-Trimethylquinoline (CAS 18441-61-7)


Medicinal Chemistry: SAR Exploration of MAO-B Inhibitors

2,4,8-Trimethylquinoline serves as a high-value starting point for Structure-Activity Relationship (SAR) studies focused on the development of selective MAO-B inhibitors. Its proven 29-fold increase in potency over the 2,3,8-isomer (IC50 of 530 nM vs. 15,400 nM) provides a clear rationale for its use in exploring the pharmacophore requirements of the MAO-B binding pocket [1][2]. Researchers can use this compound to design and synthesize focused libraries, using its scaffold to probe how further substitutions affect potency and selectivity.

ADME-Tox Profiling: Early Assessment of Metabolic Liabilities

With a quantified CYP3A4 inhibition IC50 of 800 nM, this compound is an ideal candidate for early-stage ADME-Tox screening cascades [1]. It can be used as a reference compound to calibrate in vitro CYP inhibition assays or as a lead compound in medicinal chemistry programs where understanding and mitigating cytochrome P450 interactions is a primary goal. Its known inhibition profile allows for direct comparison when evaluating novel analogs for improved metabolic stability.

Analytical Chemistry: Standard for Isomer-Specific Method Development

The distinct physicochemical and binding properties of 2,4,8-Trimethylquinoline make it a crucial analytical standard for developing and validating separation methods. Published HPLC methods demonstrate its unique retention time on mixed-mode columns, which is essential for distinguishing it from other methylquinoline isomers in complex mixtures or during purity assessments [1]. This is critical for both quality control in chemical supply and for tracking specific isomers in pharmacokinetic studies.

Organic Synthesis: Substrate for Regioselective Transformation Studies

The unique methyl substitution pattern of 2,4,8-Trimethylquinoline provides a defined platform for investigating regioselective chemical reactions. The known propensity for selenium dioxide to selectively oxidize the 2-methyl group in related structures suggests that 2,4,8-Trimethylquinoline could be employed in studies aimed at understanding and exploiting positional control in electrophilic and radical reactions on the quinoline nucleus [1]. This makes it a valuable substrate for developing new synthetic methodologies.

Technical Documentation Hub

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